2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-3-yl)acetamide
描述
属性
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-15-7-3-2-6-14(15)21-10-9-20(17(21)23)12-16(22)19-13-5-4-8-18-11-13/h2-8,11H,9-10,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUMPCJIMRLWOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
One-Pot Sequential Reaction for Imidazolidinone Synthesis
The imidazolidin-2-one scaffold is synthesized via a sequential one-pot reaction involving ethyl cyanoacetate, ethyl glycinate hydrochloride, and substituted amines. This method, adapted from El-Saghier et al. (2023), enables the formation of 3-aryl-substituted imidazolidinones through nucleophilic attacks and cyclization.
General Procedure :
-
Step 1 : Equimolar amounts of ethyl cyanoacetate and 2-methoxyaniline are fused under neat conditions at 70°C for 15 minutes to form an intermediate cyanoacetamide.
-
Step 2 : Ethyl glycinate hydrochloride (pre-treated with triethylamine) is added, and the mixture is heated at 70°C for 2 hours. The reaction proceeds via delocalization of the nitrogen lone pair, enabling nucleophilic attack on the carbonyl carbon and subsequent cyclization to yield 3-(2-methoxyphenyl)imidazolidin-2-one.
Key Reaction Parameters :
-
Temperature : 70°C
-
Solvent : Neat (solvent-free)
-
Yield : 75–90% (dependent on stoichiometric ratios of reagents)
Functionalization with Acetamide Side Chain
N-Acylation of Imidazolidinone Intermediate
The introduction of the N-(pyridin-3-yl)acetamide group is achieved through a two-step acylation process, as demonstrated in thiophene-based amide syntheses.
Procedure :
-
Activation of Carboxylic Acid : 2-Chloroacetic acid is converted to 2-chloroacetyl chloride using thionyl chloride (SOCl₂) under reflux.
-
Acylation :
-
The imidazolidinone intermediate (1 equiv) is dissolved in tetrahydrofuran (THF) with triethylamine (1.2 equiv).
-
2-Chloroacetyl chloride (1.1 equiv) in THF is added dropwise, and the mixture is stirred at room temperature for 15 hours to form 2-chloro-N-(imidazolidinone)acetamide.
-
-
Nucleophilic Substitution :
Optimization Data :
| Entry | Pyridin-3-amine (equiv) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 1.0 | 25 | 45 |
| 2 | 1.2 | 60 | 82 |
| 3 | 1.5 | 60 | 85 |
Mechanistic Insights and Intermediate Characterization
Cyclization Mechanism
The imidazolidinone ring forms via a tandem nucleophilic attack-cyclization sequence. Ethyl cyanoacetate reacts with 2-methoxyaniline to generate an α-cyano-β-amino ester intermediate, which undergoes intramolecular cyclization upon addition of ethyl glycinate hydrochloride (Scheme 1).
Critical Intermediates :
-
Intermediate I : α-Cyano-β-(2-methoxyphenylamino) ester.
-
Intermediate II : Cyclized imidazolidinone with a latent primary amine for subsequent acylation.
Spectroscopic Validation
Compound 4j (Analogous Structure) :
-
¹H NMR (DMSO-d₆) : δ 3.63 (s, 3H, CH₃), 4.29 (s, 2H, CH₂), 7.23–7.70 (m, 4H, Ar-H).
-
IR : 1693 cm⁻¹ (C=O stretch), 1627 cm⁻¹ (imidazolidinone C=N).
Comparative Analysis of Synthetic Methodologies
Solvent-Free vs. Solvent-Based Approaches
| Parameter | Solvent-Free | THF/DMF |
|---|---|---|
| Yield | 85–90% | 75–82% |
| Reaction Time | 2 hours | 15–20 hours |
| Scalability | High | Moderate |
| Byproduct Formation | Minimal | Requires purification |
Challenges and Optimization Strategies
化学反应分析
Types of Reactions
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Substituted Pyridine Acetamides
N-(6-Methylpyridin-2-yl) Analogs
A closely related compound, 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide (CAS 1257547-26-4), differs in the pyridine substituent position (pyridin-2-yl vs. pyridin-3-yl) and the addition of a methyl group at the 6-position of the pyridine ring. This modification increases the molecular weight to 340.4 g/mol (C₁₈H₂₀N₄O₃) and may influence steric hindrance and binding affinity.
| Parameter | Target Compound | 6-Methylpyridin-2-yl Analog |
|---|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₃ | C₁₈H₂₀N₄O₃ |
| Molecular Weight | 311.34 | 340.4 |
| Pyridine Substituent | Pyridin-3-yl | 6-Methylpyridin-2-yl |
| Key Structural Feature | No methyl group | Methyl group at pyridine C6 |
N-(Pyridin-3-yl) Derivatives
Simpler analogs like N-(pyridin-3-yl)acetamide (Py3A) lack the imidazolidinone ring and 2-methoxyphenyl group. These omissions reduce molecular complexity and likely diminish intermolecular interactions (e.g., hydrogen bonding and π-π stacking), which are critical for target binding in biological systems.
Benzothiazole-Based Acetamides
describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide, which replaces the imidazolidinone ring with a benzothiazole scaffold. The benzothiazole moiety is electron-deficient and often associated with anticancer and antimicrobial activities. However, the imidazolidinone ring in the target compound may confer better metabolic stability due to reduced susceptibility to oxidative metabolism compared to benzothiazoles .
N-Substituted 2-Arylacetamides
highlights 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, which shares the acetamide backbone but incorporates a dichlorophenyl group and a pyrazolone ring. In contrast, the target compound’s 2-methoxyphenyl group offers methoxy-mediated hydrogen bonding and improved solubility over chlorinated analogs .
Tyrosine Kinase Inhibitors
The tyrosine kinase inhibitor 2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]-N-[3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-5-yl]acetamide () shares the acetamide linkage but features a quinoline-pyridine core. The target compound’s imidazolidinone ring may provide a more compact structure, favoring selective kinase inhibition with reduced off-target effects .
Research Findings and Implications
- Structural Flexibility vs. Rigidity: The imidazolidinone ring in the target compound introduces constrained geometry, which may improve binding specificity compared to flexible alkyl chains in analogs like those in .
- Solubility and Bioavailability : The pyridin-3-yl group and methoxy substituent likely enhance aqueous solubility relative to halogenated or methylated derivatives (e.g., –9) .
- Synthetic Accessibility : The absence of complex heterocycles (e.g., indazole in ) suggests simpler synthesis and scalability compared to advanced derivatives .
生物活性
The compound 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-3-yl)acetamide has garnered attention in recent years due to its potential biological activities. This article presents a comprehensive review of its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a unique structure that combines an imidazolidinone core with a pyridine and methoxyphenyl substituent, which may contribute to its diverse biological activities. The structural formula can be represented as follows:
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. In the case of 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-3-yl)acetamide, modifications to the methoxy group and the imidazolidinone core have been shown to influence potency:
- Methoxy Group : The presence of the methoxy group on the phenyl ring enhances lipophilicity, which may improve cellular uptake.
- Pyridine Substitution : Variations in the pyridine ring structure have been explored to enhance selectivity towards specific biological targets.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Anticancer Study :
- Antimicrobial Evaluation :
Data Tables
| Biological Activity | Test System | Result |
|---|---|---|
| Anticancer | Various Cancer Cell Lines | Moderate activity at 10 µM |
| Antimicrobial | Bacterial Strains (S. aureus, E. coli) | MIC: 4 - 16 µg/mL |
| Anti-inflammatory | In vitro Assays | Preliminary evidence of activity |
常见问题
Q. What are the key synthetic routes for preparing 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-3-yl)acetamide?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with condensation of substituted imidazolidinone precursors with pyridinyl-acetamide derivatives. Critical steps include:
- Substitution reactions under alkaline conditions to introduce the 2-methoxyphenyl group (e.g., using THF as solvent and dropwise addition of acyl chlorides) .
- Cyclization to form the imidazolidinone core, often requiring reflux conditions and monitored via TLC for completion .
- Purification via recrystallization (e.g., using methanol/diethyl ether diffusion) to isolate high-purity crystals .
- Key reagents: Monoethyl oxalyl chloride, THF, and catalysts like potassium carbonate .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer: A combination of techniques ensures structural confirmation and purity assessment:
- NMR spectroscopy (¹H and ¹³C) to resolve the methoxyphenyl, pyridinyl, and acetamide moieties. Deuterated DMSO is commonly used as the solvent .
- FTIR spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches, with potassium bromide pellets for sample preparation .
- Mass spectrometry (e.g., ESI-MS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography (using SHELX software for data refinement) for absolute stereochemical determination .
Q. How is X-ray crystallography applied to determine its crystal structure?
- Methodological Answer: Single-crystal X-ray diffraction involves:
- Data collection with Mo Kα radiation (λ = 0.71073 Å) on a diffractometer at 150 K to minimize thermal motion .
- Structure solution via dual-space methods (e.g., SHELXD) and refinement with SHELXL, accounting for twinning or disorder .
- Validation using CCDC protocols to ensure bond lengths and angles align with expected values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer: Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) for sensitive steps like nitration; reflux for cyclization .
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates .
- Catalyst screening : Bases like K₂CO₃ improve substitution efficiency, while piperidine aids in condensation .
- Real-time monitoring : TLC or in-situ IR tracks reaction progress, reducing byproduct formation .
Q. How to address discrepancies in biological activity data across different studies?
- Methodological Answer: Contradictions may arise from:
- Purity variability : Validate compound purity via HPLC (>95%) before assays .
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability .
- Structural analogs : Compare with compounds like N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide to identify activity trends .
- Meta-analysis : Use computational tools (e.g., molecular docking) to correlate structural features with bioactivity .
Q. What computational methods assist in predicting its reactivity or interactions?
- Methodological Answer: Computational approaches include:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Simulates binding to targets (e.g., enzymes) using software like AutoDock Vina, guided by crystallographic data .
- QSAR modeling : Relates structural descriptors (e.g., logP, polar surface area) to biological activity using datasets from analogs .
Q. How to design experiments to resolve ambiguities in NMR spectral assignments?
- Methodological Answer: Ambiguities arise from overlapping signals or dynamic processes:
- 2D NMR (COSY, HSQC, HMBC) resolves coupling networks and carbon-proton correlations .
- Variable-temperature NMR identifies dynamic effects (e.g., rotamers) by observing signal splitting at low temperatures .
- Isotopic labeling : ¹⁵N or ¹³C-labeled analogs simplify complex splitting patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
